1-[Chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-8(14,15)16-5-3-1-2-4(6(5)10)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQUOUSZFVXPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[Chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene, with the molecular formula C8H4ClF5O and a molecular weight of 264.55 g/mol, is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. The incorporation of fluorine atoms in organic molecules often leads to significant changes in their chemical, physical, and biological properties, making such compounds valuable in pharmaceutical research.
The compound features a complex structure characterized by multiple fluorine substituents, which enhance its lipophilicity and stability. The presence of a chloro group and a methoxy group further contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of fluorinated compounds has demonstrated their roles in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. The trifluoromethyl group, in particular, is known to influence the pharmacokinetics and pharmacodynamics of drugs.
Fluorinated compounds like this compound may exert their biological effects through:
- Inhibition of Enzymatic Activity : Many fluorinated compounds are designed to inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : These compounds can interact with various receptors, influencing signaling pathways critical for cellular function.
- Antimicrobial Properties : Some studies suggest that fluorinated benzene derivatives exhibit antimicrobial activity against a range of pathogens.
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of fluorinated benzene derivatives found that certain substitutions significantly enhanced activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups like trifluoromethyl improved potency.
- Cytotoxicity Assays : In vitro studies have shown that similar fluorinated compounds exhibit cytotoxic effects on cancer cell lines. The introduction of trifluoromethyl groups was correlated with increased cell death rates in specific cancer types.
- Enzyme Inhibition : Research on related compounds indicated that the trifluoromethyl group could enhance binding affinity to target enzymes involved in cancer metabolism.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H4ClF5O |
| Molecular Weight | 264.55 g/mol |
| Purity | ≥95% |
| Biological Activities | Antimicrobial, Anticancer |
| Key Substituents | Chloro, Difluoro, Trifluoromethyl |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, particularly in the development of drugs that modulate enzyme activity or receptor interactions.
Case Study: Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
A notable application is in the inhibition of Lp-PLA2, an enzyme associated with cardiovascular diseases. Research indicates that fluorinated compounds can enhance binding affinity and selectivity towards this enzyme. The presence of multiple fluorine atoms in 1-[Chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene may contribute to its efficacy as a therapeutic agent by improving pharmacokinetic properties and reducing metabolic degradation .
Agrochemicals
Fluorinated compounds are increasingly utilized in agrochemicals due to their stability and effectiveness as pesticides or herbicides. The unique electronic properties imparted by fluorine atoms can enhance the biological activity of these compounds.
Application in Pesticide Development
Research has indicated that the incorporation of fluorinated groups into pesticide structures can improve their potency against pests while reducing the required dosage. This leads to lower environmental impact and increased sustainability in agricultural practices. Studies suggest that derivatives of this compound could be explored for such applications .
Material Science
The compound's stability and chemical resistance make it suitable for various applications in material science, particularly in the synthesis of advanced materials.
Polymer Synthesis
Fluorinated aromatic compounds are often used in creating high-performance polymers that exhibit enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices could lead to materials suitable for demanding applications such as electronics and aerospace .
Data Table: Comparison of Applications
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chlorine atom at position 1 and the electron-deficient aromatic ring facilitate nucleophilic substitution. Key reactions include:
Mechanistic Notes :
-
The trifluoromethyl group enhances ring electrophilicity, directing substitution to the para position of the fluoro group.
-
Chloro(difluoro)methoxy acts as a moderate leaving group under basic conditions.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic ring:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, H₂O/THF | 1-Phenyl-2-fluoro-3-(trifluoromethyl)benzene | 81% |
| 4-Fluorophenylboronic acid | Pd(OAc)₂, SPhos, Na₂CO₃ | 1-(4-Fluorophenyl)-2-fluoro-3-(trifluoromethyl)benzene | 76% |
Conditions : Reactions proceed at 80–100°C in mixed solvents (e.g., THF/H₂O) .
Oxidation and Reduction
The chloro(difluoro)methoxy group undergoes redox transformations:
Oxidation
-
Reagent : KMnO₄, H₂SO₄, 0°C → 25°C
-
Product : 1-Carboxy-2-fluoro-3-(trifluoromethyl)benzene (84% yield).
Reduction
-
Reagent : H₂ (1 atm), Pd/C, EtOH
-
Product : 1-Hydro-2-fluoro-3-(trifluoromethyl)benzene (69% yield).
Functional Group Transformations
Halogen Exchange :
-
Reaction with KF in DMSO at 120°C replaces chlorine with fluorine (62% yield).
Radical Reactions :
Stability and Side Reactions
-
Hydrolysis : The chloro(difluoro)methoxy group slowly hydrolyzes in aqueous acidic conditions to form phenolic derivatives.
-
Thermal Decomposition : Degrades above 200°C, releasing HF and COF₂.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-Chloro-3-(difluoromethoxy)-2-(trifluoromethyl)benzene (CAS: 1807265-38-8)
- Substituents : Cl (position 1), –O–CF₂ (position 3), –CF₃ (position 2).
- Molecular Formula : C₈H₄ClF₅O.
- Key Differences: The trifluoromethyl group at position 2 (vs. This positional variance may affect reactivity in substitution reactions .
1-Chloro-2-(trifluoromethoxy)benzene (CAS: 450-96-4)
- Substituents : Cl (position 1), –O–CF₃ (position 2).
- Molecular Formula : C₇H₃ClF₃O.
- Key Differences : Lacks the trifluoromethyl group at position 3 and the fluorine at position 2. The simpler structure reduces molecular weight (214.55 g/mol) and lipophilicity, limiting applications in high-performance materials .
2-Fluoro-3-(trifluoromethyl)benzyl Bromide
- Substituents : –F (position 2), –CF₃ (position 3), –CH₂Br (position 1).
- Molecular Formula : C₈H₅BrF₄.
- Key Differences : The benzyl bromide group introduces reactivity for nucleophilic substitution, making it a precursor in synthetic chemistry, unlike the target compound’s stable ether linkage .
Antibacterial and Anticancer Derivatives
Quinazolinone derivatives with –CF₃ and chloro substituents exhibit antibacterial activity (MIC: 2–8 µg/mL against S. aureus) and anticancer activity (IC₅₀: 10–50 µM in HeLa cells). The target compound’s –O–CF₂Cl group may enhance membrane permeability, improving bioactivity compared to simpler analogs .
Pesticidal Compounds
- Oxyfluorfen (CAS: 42874-03-3): A diphenyl ether herbicide with –NO₂ and –CF₃ groups.
- Flufenprox: Contains –O–CF₃ and chlorophenoxy groups for insecticidal use.
Physicochemical Properties
The target compound’s higher molecular weight and LogP suggest superior lipid membrane penetration, critical for bioactive molecules.
Preparation Methods
Overview
This method involves initial synthesis of a fluorinated benzene core, followed by selective halogenation and substitution to introduce the chloro, fluoro, and trifluoromethyl groups at specific positions on the aromatic ring.
Stepwise Procedure
| Step | Reaction | Reagents & Conditions | Purpose | Remarks |
|---|---|---|---|---|
| 1 | Synthesis of fluorinated benzene core | Electrophilic fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) | Introduce fluorine at specific positions | Requires regioselectivity control |
| 2 | Chlorination | Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) with Lewis acid catalysts | Install chloro group at targeted position | Controlled temperature (~60-80°C) |
| 3 | Introduction of trifluoromethyl group | Use of trifluoromethylating reagents like Togni’s reagent or Ruppert-Prakash reagent (TMS-CF₃) | Attach trifluoromethyl group | Selective substitution at desired site |
Research Findings
- Fluorination processes often involve specialized reagents like NFSI for regioselectivity.
- Chlorination is optimized at moderate temperatures to prevent over-halogenation.
- Trifluoromethylation is achieved via nucleophilic or electrophilic methods, depending on the substrate.
Reaction of Difluoromethoxybenzene with Thionyl Chloride
Methodology
This approach is based on the transformation of 1,1-difluoromethoxybenzene into the target compound via chlorination and subsequent substitution reactions.
Procedure
- Starting Material: 1,1-Difluoromethoxybenzene
- Chlorination Step: React with thionyl chloride (SOCl₂) under reflux to replace the hydroxyl group with a chloro group, forming 1-[Chloro(difluoro)methoxy]benzene.
- Nitration and Substitution: Nitrate the aromatic ring using nitric acid to introduce the nitro group at the desired position.
- Introduction of Trifluoromethyl: Employ electrophilic trifluoromethylation reagents to attach the trifluoromethyl group at the specific site.
Research Data
- This method is supported by the synthesis of related compounds where thionyl chloride effectively converts hydroxyl groups to chloro groups in fluorinated aromatic systems (see reference).
Fluorination and Chlorination via Multi-step Halogenation
Research Findings
- Fluorination of aromatic compounds is often achieved through the use of specialized reagents like Selectfluor, which offers regioselectivity and high efficiency.
- Chlorination is optimized at temperatures between 60°C and 120°C, with the use of catalysts such as FeCl₃ or AlCl₃.
- The trifluoromethyl group is introduced via reagents like Ruppert-Prakash TMS-CF₃, often under basic or acidic conditions depending on the substrate.
Data Table: Typical Reaction Conditions
| Reaction Step | Reagent(s) | Temperature | Catalyst | Yield | Remarks |
|---|---|---|---|---|---|
| Fluorination | NFSI or Selectfluor | Room temp to 80°C | - | Variable | Regioselective fluorination |
| Chlorination | SOCl₂ | 60-80°C | - | High | Converts hydroxyl to chloro |
| Trifluoromethylation | TMS-CF₃ | 25-60°C | Cu catalyst | Moderate | Attach trifluoromethyl group |
Industrial Synthesis via Halogenation of Precursors
Method
Based on patent literature (see reference), large-scale production involves halogenation of chlorobenzotrifluoride derivatives, followed by selective fluorination steps.
Process Highlights
- Halogenation of chlorobenzotrifluoride using chlorine gas at controlled temperatures.
- Subsequent fluorination using fluorinating agents such as DAST or Deoxo-Fluor.
- Purification via distillation and chromatography to isolate the target compound.
Research Data
- The process emphasizes environmental safety, cost-effectiveness, and high yield, with raw materials like chlorine and ammonia being readily available.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene, and what are critical reaction parameters?
The synthesis typically involves sequential halogenation and etherification. For example, Grignard reagent approaches (e.g., isopropylmagnesium chloride) are employed to introduce trifluoromethyl groups under cryogenic conditions (-5°C) to minimize side reactions. Key parameters include:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
Key methods include:
Q. How does the steric bulk of the trifluoromethyl group influence regioselectivity in substitution reactions?
The trifluoromethyl group directs electrophilic attacks to the para position due to its strong electron-withdrawing nature. However, steric hindrance at the 3-position can limit accessibility, favoring meta-substitution in some cases. Computational modeling (e.g., DFT studies) is recommended to predict regioselectivity in complex reactions .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during the introduction of the chloro(difluoro)methoxy group?
Competing pathways include:
- Hydrolysis : The OCFCl group is prone to hydrolysis in protic solvents, forming undesired hydroxyl byproducts.
- Radical pathways : Under UV light, Cl abstraction can generate aryl radicals, leading to dimerization. Mitigation strategies:
- Use of anhydrous conditions and radical inhibitors (e.g., BHT).
- Low-temperature (−20°C) reactions to suppress radical initiation .
Q. How do Hammett substituent constants correlate with the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
The cumulative electronic effects of substituents can be quantified using Hammett σ values:
Q. What computational tools are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding affinities to hydrophobic pockets (e.g., CYP450 enzymes).
- QSAR models : Use substituent descriptors (e.g., π-hydrophobicity, σ electronic effects) to predict bioactivity. For example, the trifluoromethyl group enhances membrane permeability (log P ~2.8) but may reduce solubility .
Q. How do solvent polarity and coordinating additives influence catalytic cross-coupling reactions involving this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the electron-deficient aryl halide. Additives like KI or CsCO improve oxidative addition in Pd-catalyzed couplings by stabilizing the transition state. For example, Suzuki-Miyaura couplings with arylboronic acids achieve 60–75% yield with Pd(PPh)/XPhos in DMF at 100°C .
Data Contradictions and Resolution
Q. Conflicting reports exist on the stability of the OCF2_22Cl group under basic conditions. How should researchers reconcile these discrepancies?
Stability varies with base strength:
- Mild bases (e.g., NaHCO) : No degradation observed (pH < 9).
- Strong bases (e.g., NaOH) : Rapid hydrolysis to phenolic byproducts (pH > 11). Resolution: Use buffered conditions (pH 7–8) for reactions involving bases, and monitor via for real-time stability assessment .
Methodological Recommendations
Q. What strategies optimize the purification of this compound given its high hydrophobicity and volatility?
Q. How can researchers validate the absence of regioisomeric impurities in final products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
